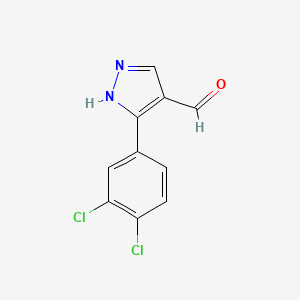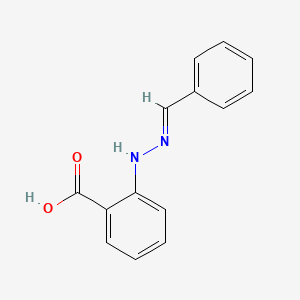
Calcium 3-methyl-2-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its molecular formula C12H18CaO6 and a molecular weight of 298.35 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of calcium 3-methyl-2-oxopentanoate typically involves the reaction of 3-methyl-2-oxopentanoic acid with calcium hydroxide or calcium chloride. One common method includes the following steps :
- Diethyl oxalate is added to an alcoholic solution of sodium alkoxide.
- 2-methyl butyraldehyde is then added, followed by stirring and maintaining the temperature.
- An alkali solution is added, and the mixture is heated.
- After the reaction is complete, the mixture is acidified, extracted, and water is added to the extract.
- The pH is adjusted with an alkali solution, and an aqueous solution of calcium chloride is added to precipitate the calcium salt.
- The crude product is refined using a mixed solvent of purified water and an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yield and purity, while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium 3-methyl-2-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Calcium 3-methyl-2-oxopentanoate is widely used in scientific research due to its versatility :
Chemistry: It serves as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: The compound is used in studies involving calcium ion transport and signaling.
Industry: It is employed as a stabilizer and in the production of specialized materials.
Mécanisme D'action
The mechanism of action of calcium 3-methyl-2-oxopentanoate involves its role as a calcium ionophore . This property allows it to facilitate the passage of calcium ions across cell membranes. By binding to calcium ions, it promotes their movement across the membrane, which can influence various cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Calcium 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:
- Calcium 3-methyl-2-oxovalerate
- Calcium 2-oxopentanoate
- Calcium 3-methyl-2-oxobutanoate
Uniqueness: What sets this compound apart is its specific structure and the resulting chemical properties. Its ability to act as a calcium ionophore makes it particularly valuable in studies involving calcium ion transport and signaling .
Propriétés
Numéro CAS |
66872-75-1 |
|---|---|
Formule moléculaire |
C6H10CaO3 |
Poids moléculaire |
170.22 g/mol |
Nom IUPAC |
calcium;3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3.Ca/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |
Clé InChI |
PJSMJIFOGLEATM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] |
SMILES canonique |
CCC(C)C(=O)C(=O)O.[Ca] |
Key on ui other cas no. |
66872-75-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)




